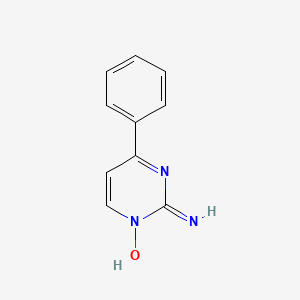

2-Amino-4-phenylpyrimidine 1-oxide

Description

Contextualization of Pyrimidine (B1678525) N-Oxides in Heterocyclic Chemistry

Pyrimidine N-oxides are a class of heterocyclic compounds characterized by a pyrimidine ring in which one of the nitrogen atoms is oxidized to an N-oxide group. This structural modification significantly alters the electronic distribution within the aromatic ring, influencing its reactivity and intermolecular interactions. The N-oxide functional group, being a strong electron-withdrawing group via induction and a potential electron-donating group through resonance, imparts unique properties to the parent heterocycle.

Historically, the study of heterocyclic N-oxides has been instrumental in the development of new synthetic methodologies and in understanding the metabolic pathways of various xenobiotics. In medicinal chemistry, the introduction of an N-oxide moiety can enhance the aqueous solubility of a drug candidate, modulate its membrane permeability, and alter its metabolic profile. nih.govnih.gov Furthermore, pyrimidine N-oxides have been investigated for their own intrinsic biological activities, which can differ significantly from their non-oxidized precursors. The N-oxide group can participate in hydrogen bonding and coordination with biological targets, potentially leading to novel mechanisms of action. bohrium.com Research has shown that the N-oxidation of pyrimidines can be achieved using various oxidizing agents, with peracetic acid often yielding favorable results. cdnsciencepub.com

Rationale for Investigating 2-Amino-4-phenylpyrimidine 1-oxide as a Distinct Chemical Entity

The parent compound, 2-amino-4-phenylpyrimidine, serves as a versatile building block in the synthesis of a wide range of biologically active molecules. researchgate.net Derivatives of the 2-aminopyrimidine (B69317) scaffold have been explored for their potential as anticancer, antiviral, and antimicrobial agents, as well as their role as inhibitors of various kinases. nih.govnih.govmdpi.com The presence of the amino group at the 2-position and the phenyl group at the 4-position of the pyrimidine ring provides a key structural motif for interaction with biological macromolecules.

The rationale for investigating this compound stems from the hypothesis that N-oxidation will further enhance the therapeutic potential of the parent scaffold. The introduction of the N-oxide functionality could lead to:

Modulated Biological Activity: The altered electronic and steric properties may result in enhanced binding affinity to target proteins or even a switch in biological targets. For instance, related 4-amino-2-phenylpyrimidine derivatives have been identified as agonists for G-protein coupled receptors. nih.gov

Improved Pharmacokinetic Properties: The N-oxide group is known to increase the polarity of molecules, which could translate to improved solubility and bioavailability. nih.gov

Novel Synthetic Applications: The N-oxide can act as a directing group or be involved in unique chemical transformations, providing access to previously inaccessible derivatives. bohrium.com

Despite the clear scientific premise, specific research dedicated to the synthesis, characterization, and biological evaluation of this compound is notably scarce in publicly available literature.

Scope and Research Objectives for this compound

Given the limited direct research on this compound, the scope of current understanding is largely inferential, based on the known chemistry of pyrimidine N-oxides and the biological profile of related 2-aminopyrimidines. Future research objectives for this specific compound would logically include:

Development of a reliable and efficient synthetic route to produce this compound in high purity and yield. Studies on the N-oxidation of 2-aminopyrimidine suggest that direct oxidation is feasible, though the regioselectivity in the presence of the 4-phenyl group would need to be established. cdnsciencepub.com

Thorough physicochemical characterization , including spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of properties such as melting point, solubility, and pKa.

Systematic evaluation of its biological activities through a battery of in vitro assays. Based on the activities of related compounds, initial screening could focus on anticancer, kinase inhibition, and antimicrobial assays. nih.govmdpi.com

Comparative studies with the parent compound, 2-amino-4-phenylpyrimidine, to precisely quantify the effects of N-oxidation on its biological and physicochemical properties.

Exploration of its potential as a synthetic intermediate for the preparation of more complex heterocyclic systems.

At present, a significant gap exists in the scientific literature concerning dedicated studies on this compound. The fulfillment of the aforementioned research objectives would be crucial to unlock the potential of this intriguing, yet underexplored, chemical entity.

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

1-hydroxy-4-phenylpyrimidin-2-imine |

InChI |

InChI=1S/C10H9N3O/c11-10-12-9(6-7-13(10)14)8-4-2-1-3-5-8/h1-7,11,14H |

InChI Key |

DDYRHXSAZPZVPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=N)N(C=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 4 Phenylpyrimidine 1 Oxide and Analogues

Strategies for Pyrimidine (B1678525) Ring Construction

The formation of the fundamental 2-amino-4-phenylpyrimidine scaffold can be achieved through various synthetic routes. These methods are designed to be efficient, versatile, and allow for the introduction of diverse substituents onto the pyrimidine ring.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their efficiency, atom economy, and the ability to generate complex molecules in a single step. mdpi.com The synthesis of substituted 2-aminopyrimidines can be efficiently achieved through such strategies. organic-chemistry.orgijper.org A common MCR approach involves the condensation of a ketone, an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a guanidine (B92328) source. mdpi.com

For the specific synthesis of a 2-amino-4-phenylpyrimidine analogue, a four-component reaction could involve acetophenone (B1666503), benzaldehyde (B42025), malononitrile, and ammonium (B1175870) carbonate, often performed under solvent-free conditions to enhance its environmental friendliness. mdpi.com Another approach utilizes the three-component coupling of a substituted enamine, an orthoester such as triethyl orthoformate, and ammonium acetate. ijper.org These MCRs provide a convergent and practical route to highly functionalized pyrimidines.

Cyclocondensation Protocols Involving Chalcones

A classic and widely employed method for synthesizing 2-aminopyrimidines is the cyclocondensation reaction between α,β-unsaturated ketones (chalcones) and guanidine. asianpubs.orgnih.gov To produce 2-amino-4-phenylpyrimidine, a chalcone (B49325) derived from acetophenone and benzaldehyde (1,3-diphenylprop-2-en-1-one) is reacted with a guanidine salt, such as guanidine hydrochloride or guanidine carbonate. ajol.inforasayanjournal.co.invjs.ac.vn

The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or an alcohol, often under basic conditions facilitated by reagents like sodium hydroxide (B78521) or potassium hydroxide. nih.govrasayanjournal.co.in The process can be conducted using conventional heating or accelerated by microwave irradiation, which can significantly reduce reaction times and improve yields. vjs.ac.vn This method's robustness and the ready availability of diverse chalcone precursors make it a highly versatile strategy for generating a wide array of 4,6-diaryl-substituted 2-aminopyrimidines. ajol.inforasayanjournal.co.in

| Chalcone Precursor | Guanidine Source | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Diphenylprop-2-en-1-one | Guanidine Carbonate | DMF, Reflux, 4h | Good | ajol.info |

| Substituted Chalcones | Guanidine Carbonate | DMF, Reflux, 3h | 65-95% | rasayanjournal.co.in |

| Substituted Chalcones | Guanidine Hydrochloride | NaOH, H₂O/Ethanol, Microwave, 10 min | High | vjs.ac.vn |

| Substituted Chalcones | Guanidine Hydrochloride | Basic alcoholic conditions | Quantitative | nih.gov |

Catalytic Systems for Pyrimidine Formation

Modern synthetic chemistry has seen the development of various catalytic systems to improve the efficiency and selectivity of pyrimidine ring formation. These can range from metal-catalyzed to catalyst-free systems under specific conditions.

Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), represents a powerful method for constructing C-N bonds in heterocycles, though it is more commonly applied for substituting existing halopyrimidines. nih.gov More recent advancements include iridium-catalyzed multicomponent synthesis from amidines and alcohols, which proceeds through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Copper catalysts have also been employed for the synthesis of pyrimidones and polysubstituted pyrimidines from components like terminal alkynes or propargyl alcohols and amidines. mdpi.com

Notably, many efficient syntheses of 2-aminopyrimidines can be performed without a catalyst. mdpi.com For instance, the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines can proceed in the presence of triethylamine (B128534) under solvent-free conditions at elevated temperatures. mdpi.com Similarly, catalyst-free MCRs under solvent-free conditions provide a green and efficient alternative. mdpi.com Another approach involves the reaction of an aldehyde oil with guanidinium (B1211019) nitrate (B79036) under the catalysis of sodium methoxide. google.com

Selective N-Oxidation Procedures for Pyrimidine Systems

Once the 2-amino-4-phenylpyrimidine core is assembled, the final step is the selective introduction of an oxygen atom onto one of the ring nitrogen atoms. This transformation yields the corresponding N-oxide, a class of compounds with distinct electronic properties and chemical reactivity.

Peracid-Mediated Oxidation Techniques

The N-oxidation of pyridinic nitrogen atoms is most commonly achieved using peroxy acids (peracids). nih.gov Reagents such as meta-chloroperoxybenzoic acid (mCPBA) and peracetic acid are frequently used for this purpose. nih.govorgsyn.org Peracetic acid can be used as a prepared solution or generated in situ by reacting hydrogen peroxide with glacial acetic acid, a method that has proven effective for the oxidation of various pyridine (B92270) and pyrimidine derivatives. orgsyn.orgyoutube.com

The reaction is typically performed by treating the pyrimidine substrate with the oxidizing agent in a suitable solvent, such as chloroform (B151607) or acetic acid. nih.gov The reaction temperature and time are controlled to ensure complete conversion while minimizing potential side reactions or degradation of the product. orgsyn.org While effective, care must be taken as peroxy compounds can be hazardous, and residual oxidant may need to be quenched and removed during workup. nih.govorgsyn.org

| Oxidizing Agent | Typical Substrate | Common Conditions | Reference |

|---|---|---|---|

| Peracetic Acid (40%) | Pyridine | Maintain at 85°C during addition | orgsyn.org |

| Hydrogen Peroxide / Acetic Acid | Pyridine | Heating | youtube.com |

| m-Chloroperoxybenzoic acid (mCPBA) | Quinoxaline | Solvent (e.g., chloroform) | nih.gov |

| Hydrogen Peroxide | Tertiary Amines | Often requires excess oxidant and/or catalyst | nih.gov |

Influence of Substituents on N-Oxidation Regioselectivity

In pyrimidine rings, the presence of two nitrogen atoms raises the question of regioselectivity during N-oxidation. The outcome of the oxidation is heavily influenced by the electronic and steric effects of the substituents on the ring. The 2-amino group is a strong electron-donating group, which increases the electron density and nucleophilicity of the ring nitrogens, thereby activating them towards electrophilic attack by the peracid.

For 2-amino-4-phenylpyrimidine, the two non-equivalent ring nitrogens are at positions 1 and 3. The electron-donating 2-amino group enhances the basicity of both N1 and N3. However, the bulky 4-phenyl group can exert steric hindrance, potentially making the N3 position less accessible to the oxidizing agent. Consequently, oxidation is generally favored at the N1 position, which is electronically activated but less sterically hindered, leading to the formation of 2-amino-4-phenylpyrimidine 1-oxide as the major product. This regiochemical preference is a key consideration in the synthesis of asymmetrically substituted pyrimidine N-oxides.

Derivatization and Functionalization Strategies

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups. The N-oxide moiety significantly influences the electron distribution within the pyrimidine ring, activating certain positions for nucleophilic or electrophilic attack. thieme-connect.de This activation, combined with the inherent reactivity of the amino group and the potential for substitution on the phenyl ring, provides a versatile platform for a wide array of chemical transformations.

While the parent molecule already contains a C2-amino group, further amination of the pyrimidine ring, typically at the C4 or C6 positions, is a common strategy for generating structural diversity. This is generally achieved through nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group, such as a halogen. The reaction of a halo-pyrimidine N-oxide with an amine, a process referred to as aminolysis, is a direct and efficient method for forging new carbon-nitrogen bonds.

For instance, the synthesis of C4-aminated analogues can be accomplished starting from a 2-amino-4-chloro-6-phenylpyrimidine (B1267624) 1-oxide intermediate. The chlorine atom at the C4 position is susceptible to displacement by a variety of primary and secondary amines. Research on analogous non-oxidized pyrimidines, such as 2-amino-4,6-dichloropyrimidine, demonstrates that this reaction can be carried out by heating the dichloropyrimidine with a substituted amine, often in the presence of a base like triethylamine and sometimes without a solvent. nih.govmdpi.com The N-oxide group, being electron-withdrawing, is expected to facilitate this substitution at the C4 position. The reaction of 2-chloro-4-phenylpyrimidine (B78434) with potassium amide in liquid ammonia (B1221849) has been shown to proceed through an addition-nucleophile, ring-opening, and ring-closure (ANRORC) mechanism. nih.gov

The scope of this transformation is broad, accommodating a wide range of amines, including anilines, aliphatic amines, and heterocyclic amines. The following table illustrates the variety of amino substituents that can be introduced onto a pyrimidine core using this methodology, based on data from analogous systems.

| Amine Nucleophile | Resulting C4-Substituent | Typical Reaction Conditions | Reported Yield (%) |

|---|---|---|---|

| Aniline | -NH-Ph | Solvent-free, 80-90 °C, 5h | 83 |

| 4-Chloroaniline | -NH-(4-Cl-Ph) | Solvent-free, 80-90 °C, 14h | 78 |

| 3-Methoxyaniline | -NH-(3-MeO-Ph) | Solvent-free, 80-90 °C, 6h | 82 |

| Piperazine | Piperazin-1-yl | Solvent-free, 80-90 °C | N/A |

| Morpholine | Morpholin-4-yl | Ethanol, reflux | High |

Table based on data for aminolysis of 2-amino-4,6-dichloropyrimidine, a representative analogue. nih.govmdpi.com

Altering the electronic and steric properties of the C4-phenyl ring is another crucial strategy for derivatization. Instead of direct substitution on the pre-formed this compound, which can be challenging and lead to issues with regioselectivity, a more common and versatile approach involves constructing the pyrimidine ring using an already functionalized phenyl precursor.

The most prevalent synthetic route to 2-aminopyrimidines is the condensation of a β-dicarbonyl compound or its equivalent with guanidine. nih.gov To synthesize analogues with modified phenyl rings, a substituted benzaldehyde is first reacted with a ketone (e.g., acetophenone) in a Claisen-Schmidt condensation to form a substituted chalcone (1,3-diaryl-2-propen-1-one). researchgate.net This chalcone is then cyclized with guanidine to yield the desired 2-amino-4-(substituted-phenyl)-6-arylpyrimidine. Subsequent N-oxidation would then furnish the target compound. This approach allows for the introduction of a wide variety of substituents at various positions on the phenyl ring.

The table below showcases examples of substituted chalcones used to generate 2-aminopyrimidine (B69317) analogues, illustrating the flexibility of this precursor-based approach.

| Substituted Benzaldehyde Precursor | Substituted Acetophenone Precursor | Resulting Phenyl Substituent at C4 | Resulting Phenyl Substituent at C6 |

|---|---|---|---|

| Benzaldehyde | 4'-Nitroacetophenone | Phenyl | 4-Nitrophenyl |

| 4-Chlorobenzaldehyde | Acetophenone | 4-Chlorophenyl | Phenyl |

| 4-Methoxybenzaldehyde | 4'-Chloroacetophenone | 4-Methoxyphenyl | 4-Chlorophenyl |

| 4-Dimethylaminobenzaldehyde | Acetophenone | 4-(Dimethylamino)phenyl | Phenyl |

| 3,4,5-Trimethoxybenzaldehyde | 4'-Nitroacetophenone | 3,4,5-Trimethoxyphenyl | 4-Nitrophenyl |

Table derived from synthetic strategies for 2-amino-4,6-diarylpyrimidines. researchgate.net

Direct functionalization of the pyrimidine ring of this compound, beyond the aminolysis described previously, offers pathways to novel analogues. The N-oxide group is pivotal, as it activates the ring for various transformations not readily achievable with the parent pyrimidine. thieme-connect.de

C-H Functionalization: The N-oxide functionality renders the C-H bonds at the ortho positions (C2 and C6) more acidic and susceptible to metallation. In the case of this compound, the C6 position is the primary target for such reactions. Directed ortho-metallation followed by quenching with an electrophile is a powerful tool for introducing substituents at this position. While direct examples on this specific scaffold are not prevalent, the extensive chemistry of pyridine N-oxides serves as a strong precedent for the feasibility of these reactions. thieme-connect.de

Ring Transformation Reactions: Pyrimidine N-oxides can undergo rearrangement reactions under thermal or photochemical conditions. wur.nl A notable example is the Boekelheide rearrangement, where treatment with acetic anhydride (B1165640) can lead to the formation of an acetoxymethyl-substituted pyrimidine following deoxygenation. researchgate.net This reaction proceeds via an initial acetylation of the N-oxide oxygen, followed by a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement.

Photochemical irradiation of pyrimidine N-oxides can also induce profound structural changes. Irradiation can lead to the formation of transient, highly strained oxaziridine (B8769555) intermediates, which can then rearrange to yield different heterocyclic systems, such as isoxazoles. wur.nl For example, the acid-catalyzed hydrolysis of 4-phenylpyrimidine (B189444) N-oxide has been shown to produce 5-phenylisoxazole. Such transformations effectively use the pyrimidine N-oxide as a synthon for entirely new ring systems.

Reactions with Thio- and Phosgene: The 2-amino group in conjunction with the N-oxide can participate in cyclization reactions. For example, 2-aminopyridine (B139424) 1-oxides react with thiophosgene (B130339) to form fused 2H- nih.govnih.govnih.govoxadiazolo[2,3-a]pyridin-2-thiones. cdnsciencepub.com This reaction involves the formation of an isothiocyanate intermediate from the amino group, which is then attacked by the N-oxide oxygen to complete the cyclization. A similar reaction can be expected for this compound, providing a route to novel tricyclic derivatives.

In Depth Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy

Further research or de novo synthesis and analysis would be required to produce the specific data needed to populate these sections accurately.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No specific mass spectrometry data, including molecular ion peak or fragmentation patterns for 2-Amino-4-phenylpyrimidine 1-oxide, were found in the public domain. This analysis would be crucial for confirming the molecular weight of the compound and for providing insights into its structural stability and decomposition pathways under ionization.

X-ray Crystallography for Solid-State Molecular Architecture

A search of crystallographic databases did not yield a crystal structure for this compound. Such a study would provide precise, three-dimensional coordinates of each atom in the crystal lattice, enabling a detailed understanding of its molecular geometry and intermolecular interactions.

Precise Bond Lengths and Angles Determination

Without a solved crystal structure, no experimental data on the bond lengths and angles of this compound can be provided. This information is fundamental for understanding the electronic and steric effects within the molecule.

Conformational Analysis of Molecular Components

A conformational analysis, which would describe the spatial arrangement of the phenyl and pyrimidine (B1678525) rings relative to each other, is contingent on crystallographic data. This analysis would reveal details about the planarity or torsion angles between these key structural components.

Intermolecular Interactions and Hydrogen Bonding Networks

Information regarding intermolecular interactions, such as hydrogen bonding involving the amino group and the N-oxide oxygen, is derived from crystallographic studies. These interactions are critical in determining the packing of molecules in the solid state and influencing physical properties such as melting point and solubility. In the absence of a crystal structure, a detailed description of these networks is not possible.

Mechanistic Investigations and Reactivity Profiling of 2 Amino 4 Phenylpyrimidine 1 Oxide

Nucleophilic Reaction Pathways

The presence of the N-oxide functionality significantly influences the electronic characteristics of the pyrimidine (B1678525) ring, enhancing its susceptibility to nucleophilic attack. This leads to a range of reaction pathways, including complex ring transformations and contractions.

SN(ANRORC) Mechanisms and Ring Transformations

A key mechanistic pathway in the reaction of heterocyclic compounds with strong nucleophiles is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is distinct from standard aromatic nucleophilic substitution (SNAr) and has been extensively studied in pyrimidine systems, particularly in their reactions with metal amides like potassium amide in liquid ammonia (B1221849). wikipedia.orgcapes.gov.br

The process begins with the nucleophilic addition to an electrophilic carbon atom of the pyrimidine ring, forming a sigma complex. This is followed by the cleavage of a bond within the ring, leading to an open-chain intermediate. Subsequent recyclization, involving a different part of the intermediate, and expulsion of a leaving group forms the final substituted product. wikipedia.org Isotope labeling studies have been crucial in confirming this pathway. For instance, experiments using 15N-labeled pyrimidines have shown that a ring nitrogen atom can be displaced to an exocyclic position in the final product, which is a clear indicator of a ring-opening and closing sequence. wikipedia.org

In the context of substituted diphenylpyrimidines, the prevalence of the SN(ANRORC) mechanism has been quantified. For example, in the amination of 2-chloro- and 2-bromo-4,6-diphenylpyrimidines with potassium amide, the reaction proceeds approximately 70% via the SN(ANRORC) mechanism. capes.gov.br Conversely, the corresponding 2-fluoro compound reacts without ring-opening, following a more traditional SNAr pathway. capes.gov.br While specific studies on 2-amino-4-phenylpyrimidine 1-oxide are not detailed, the established reactivity of related pyrimidines suggests that such pathways are highly plausible, especially with potent nucleophiles. The N-oxide group would further activate the ring towards the initial nucleophilic addition.

| Reactant | Nucleophile/Conditions | Mechanism | Finding |

| 4-Phenyl-6-bromopyrimidine | Sodium amide in ammonia | SN(ANRORC) | The substitution product, 4-phenyl-6-aminopyrimidine, is formed, ruling out an aryne intermediate. wikipedia.org |

| 2-Chloro-4,6-diphenylpyrimidine | KNH₂ in liquid NH₃ | SN(ANRORC) | Amination proceeds ~70% via ring-opening mechanism. capes.gov.br |

| 2-Bromo-4,6-diphenylpyrimidine | KNH₂ in liquid NH₃ | SN(ANRORC) | Amination proceeds ~70% via ring-opening mechanism. capes.gov.br |

| 2-Fluoro-4,6-diphenylpyrimidine | KNH₂ in liquid NH₃ | SN(Ar) | No ring-opening occurs during amination. capes.gov.br |

Ring Contraction Reactions, including Isoxazole (B147169) Formation

The reaction of pyrimidine N-oxides with nucleophiles or under hydrolytic conditions can lead to fascinating ring contraction reactions. wur.nl The presence of the N-oxide function makes the pyrimidine ring sufficiently electrophilic to undergo these transformations under relatively mild conditions. wur.nl A notable example is the conversion of pyrimidine N-oxides into isoxazoles. wur.nlacs.orgclockss.org

This transformation has been observed for various substituted pyrimidine N-oxides. For instance, the acid hydrolysis of 4-phenylpyrimidine (B189444) N-oxide yields 5-phenylisoxazole. clockss.org This specific ring transformation serves as a reliable method for the structural determination of pyrimidine N-oxides. clockss.org The reaction proceeds even with an alkyl or aryl group at the 2-position. clockss.org Similarly, 4-chloropyrimidine (B154816) 1-oxides have been shown to contract into isoxazoles when treated with liquid ammonia. wur.nl

The proposed mechanism involves the initial addition of a nucleophile (like water during hydrolysis) to the C4 or C6 position of the pyrimidine ring. This is followed by the cleavage of the N1-C6 or N3-C4 bond, leading to a ring-opened intermediate which then cyclizes to form the five-membered isoxazole ring with the expulsion of a fragment from the original pyrimidine. wur.nl The enhanced reactivity of the N-oxides means these contractions can occur under much milder conditions than for the parent pyrimidines. wur.nl

| Reactant | Conditions | Product |

| 4-Phenylpyrimidine N-oxide | Acid Hydrolysis | 5-Phenylisoxazole clockss.org |

| 4-Chloropyrimidine 1-oxides | Liquid Ammonia at -33°C | Isoxazole derivatives wur.nl |

| 2,6-Dimethyl-4-ethylpyrimidine 1-oxide | Acid Hydrolysis | 3-Methyl-5-ethylisoxazole clockss.org |

| 2,6-Dimethyl-4-ethylpyrimidine 3-oxide | Acid Hydrolysis | 3-Ethyl-5-methylisoxazole clockss.org |

Photochemical Behavior of Pyrimidine N-Oxides

The absorption of ultraviolet light provides pyrimidine N-oxides with the energy to undergo a variety of photochemical reactions, including deoxygenation and rearrangement, through the formation of high-energy transient species.

Photochemical Deoxygenation Mechanisms

Photochemical deoxygenation is a common reaction for many heteroaromatic N-oxides upon irradiation. wur.nl This process results in the formation of the parent heterocycle and the liberation of an oxygen atom. wur.nlnih.gov The nature of the excited state responsible for this reaction can vary. For some systems, like isoquinoline (B145761) and pyridazine (B1198779) N-oxides, it is well-established that the triplet excited state is responsible for oxygen abstraction. wur.nl In other cases, the excited singlet state is implicated. wur.nl While specific results for this compound are not available, the general principles observed for other aromatic N-oxides provide a framework for understanding its behavior. The deoxygenation can be facilitated by photocatalysts, such as rhenium complexes, which are capable of reducing the N-O bond under visible light irradiation. nih.gov

The liberated oxygen is atomic in nature [O(3P)] and is highly reactive, capable of oxidizing the solvent or other molecules present in the reaction mixture. wur.nlnih.gov For example, irradiation of N-oxides in benzene (B151609) can lead to the formation of phenol. wur.nl

Intermediate Species and Their Characterization

The mechanism of photochemical rearrangements of heteroaromatic N-oxides has been a subject of considerable debate, centering on the nature of the intermediates. For many years, a highly strained, bicyclic oxaziridine (B8769555) was postulated as the key transient intermediate. wur.nlresearchgate.net This three-membered ring, containing oxygen, nitrogen, and carbon, is formed by an electrocyclization reaction from the excited state of the N-oxide. wur.nl

However, direct evidence for these oxaziridine intermediates in the photochemistry of aromatic N-oxides has remained elusive, leading to several hypotheses for the failure to isolate or detect them:

They are too thermally unstable. wur.nl

They are photochemically unstable and break down with a high quantum yield. wur.nl

They are not true intermediates but rather short-lived transition states. wur.nl

An entirely different mechanism is operating, and oxaziridines are not formed at all. wur.nl

Indeed, some studies using laser flash photolysis on systems like pyridazine N-oxides suggest that other intermediates, such as transient diazo ketones, may be formed directly from the excited state without passing through an oxaziridine. wur.nlnih.gov This has led to the challenging proposition that oxaziridines might not be intermediates in any photoreactions of heteroaromatic N-oxides. wur.nl Despite this controversy, the oxaziridine ring system remains a central concept in explaining the formation of various photoproducts, such as ring contractions and rearrangements. researchgate.netwikipedia.org

Thermal Stability and Decomposition Pathways

Pyrimidine N-oxides, particularly those incorporated into fused-ring systems, are often characterized by high thermal stability. Differential scanning calorimetry (DSC) is a common technique used to determine their decomposition temperatures. Studies on related energetic compounds containing the diamino-pyrimidine mono-N-oxide moiety have shown excellent thermal stabilities. rsc.org For instance, neutral fused-ring pyrimidine N-oxides exhibit decomposition onset temperatures often exceeding 280°C, with some reaching as high as 309°C. rsc.org The nitrate (B79036) salt of a furazan-fused diaminopyrimidine N-oxide also shows a high decomposition temperature of 247°C. rsc.org This high thermal stability suggests potential applications in materials requiring heat resistance. rsc.org

| Compound | Decomposition Temperature (Onset, 5°C/min) |

| Furazano[3,4-d]pyrimidine-5,7-diamine 1-oxide | 280°C rsc.org |

| Nitrate salt of furazano[3,4-d]pyrimidine-5,7-diamine 1-oxide | 247°C rsc.org |

| 1,2,5-Oxadiazolo[3,4-d]pyrimidine-5,7-diamine 3-oxide | 303°C rsc.org |

| Pyrimido[4,5-e] wur.nlnih.govacs.orgtriazine-6,8-diamine 1-oxide | 309°C rsc.org |

The decomposition of the pyrimidine ring itself typically proceeds through catabolic pathways that break down the ring into smaller, water-soluble molecules like β-aminoisobutyrate, ammonia, and carbon dioxide. However, these are metabolic pathways and may not accurately reflect the pathways of thermal decomposition under abiotic conditions, which are more likely to involve radical fragmentation processes at high temperatures.

Regioselective Reactivity Induced by the N-Oxide Moiety

The introduction of an N-oxide functionality to the 2-amino-4-phenylpyrimidine scaffold significantly alters the electronic distribution within the heterocyclic ring, thereby profoundly influencing its reactivity towards both electrophilic and nucleophilic reagents. The N-oxide group, being a strong electron-donating group through resonance and an electron-withdrawing group through induction, activates the pyrimidine ring in a regioselective manner, directing incoming substituents to specific positions.

The inherent reactivity of the pyrimidine ring is characterized by an electron deficiency, making it generally susceptible to nucleophilic attack. However, the presence of the N-oxide and the amino group complicates this picture. The N-oxide group increases the electron density at the ortho and para positions (C2, C4, and C6) through resonance, while the amino group at the C2 position further enhances this effect, particularly at the C4 and C6 positions. Conversely, the inductive effect of the N-oxide deactivates the ring towards electrophilic attack. This dual nature makes the regioselectivity of reactions on this compound a subject of detailed investigation.

Research into the reactivity of analogous N-oxide systems, such as pyridine (B92270) N-oxides, has shown that electrophilic substitution is often directed to the 2- and 4-positions. For pyrimidine N-oxides, the situation is more complex due to the presence of two nitrogen atoms. In the case of this compound, the interplay between the directing effects of the amino group, the phenyl group, and the N-oxide moiety determines the ultimate position of substitution.

While specific experimental data on the regioselective reactions of this compound is limited in publicly available literature, general principles of heterocyclic chemistry and studies on related compounds allow for predictions of its reactivity profile. For instance, in electrophilic substitution reactions, the C5 position is a likely candidate for attack, being meta to the deactivating N-oxide and activated by the amino and phenyl groups. Conversely, nucleophilic attack is anticipated to be directed towards the C4 and C6 positions, which are activated by the N-oxide.

A study on the synthesis of substituted 2-aminopyrimidines provides some insight into the reactivity of the parent scaffold. The condensation of chalcones with guanidine (B92328) derivatives to form 2-aminopyrimidines demonstrates the accessibility of the C4 and C6 positions for substitution. researchgate.net Although not involving an N-oxide, this highlights the inherent reactivity of these positions.

Furthermore, investigations into the synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles have shown that the C5 position can be functionalized, supporting the prediction of electrophilic attack at this site. nih.gov The introduction of a cyano group at C5 was achieved through a multi-component reaction, indicating that with the right reagents and conditions, this position is accessible for substitution.

Detailed research findings from studies on closely related pyrimidine derivatives are summarized in the table below, offering a glimpse into the potential reactivity of this compound.

| Reaction Type | Reagents and Conditions | Product(s) | Observed Regioselectivity | Reference |

| Cyclization | Guanidine hydrochloride, oxidizing agent | 2-Amino-4,6-diphenylpyrimidines | Formation of the pyrimidine ring | researchgate.net |

| Three-component reaction | α-cyanoketones, carboxaldehydes, guanidines | 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles | Substitution at C4, C5, and C6 | nih.gov |

| Nitration | Not specified | 2-Amino-5-p-nitrophenylpyrimidine | Nitration at the para-position of the C5-phenyl group | chem960.com |

It is important to note that the presence of the N-oxide in this compound is expected to significantly modulate the outcomes observed in these related systems. Further experimental and computational studies are necessary to fully elucidate the regioselective reactivity induced by the N-oxide moiety in this specific compound.

Computational Chemistry and Theoretical Modeling of 2 Amino 4 Phenylpyrimidine 1 Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. It is employed to determine the optimized molecular geometry and to analyze the vibrational properties of pyrimidine (B1678525) derivatives. DFT calculations, particularly using methods like B3LYP, provide a balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules.

For a molecule like 2-Amino-4-phenylpyrimidine 1-oxide, DFT would be used to calculate its ground-state electronic energy, electron density, and other electronic properties. The process involves optimizing the molecule's geometry to find its most stable conformation. Following optimization, vibrational frequency analysis is typically performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface. These calculations are foundational for understanding the molecule's reactivity and spectroscopic behavior.

Molecular Orbital Analysis and Frontier Orbital Theory

A critical aspect of understanding a molecule's chemical reactivity and electronic transitions is the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Frontier Orbital Theory posits that the most significant interactions between molecules occur between these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a crucial parameter, indicating the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. For related aminopyrimidine structures, DFT calculations have been used to determine these energy values, providing insights into their electronic properties.

Table 1: Illustrative Frontier Orbital Energies for a Related Nicotinonitrile Compound (Note: Data is for 2-amino-4,6-diphenylnicotinonitrile as a representative example of a related structure)

| Parameter | Energy (eV) |

| HOMO | -6.01 |

| LUMO | -1.98 |

| Energy Gap (ΔE) | 4.03 |

This data, derived from quantum chemical analyses of similar compounds, illustrates the typical values obtained through DFT calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is key to understanding its intermolecular interactions. DFT calculations can generate a map of the electrostatic potential (ESP), which illustrates the charge distribution on the molecule's surface. The ESP map uses a color spectrum to indicate regions of varying potential, with red typically representing electron-rich areas (negative potential) that are prone to electrophilic attack, and blue indicating electron-poor regions (positive potential) that are susceptible to nucleophilic attack.

For this compound, the N-oxide oxygen and the amino group would be expected to be regions of high negative potential, making them potential hydrogen bond acceptors. The hydrogen atoms of the amino group, in contrast, would exhibit positive potential. These maps are invaluable for predicting how the molecule will interact with other molecules, including biological macromolecules like proteins and nucleic acids.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule in the active site of a biological target. For derivatives of 2-phenylpyrimidine (B3000279), docking studies have been performed to explore their binding modes as inhibitors of enzymes like phosphodiesterase 4B (PDE4B).

In a typical docking study involving a compound like this compound, the 3D structure of the molecule would be docked into the binding site of a target protein. The simulation would generate various possible binding poses, which are then scored based on factors like binding energy and intermolecular interactions. Key interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues in the active site. For instance, studies on similar pyrimidine derivatives have highlighted hydrogen bonding with residues like asparagine and hydrophobic interactions with residues such as leucine, proline, and tyrosine.

Table 2: Example of Key Amino Acid Interactions for a Pyrimidine Derivative in a Protein Binding Site (Note: This is an illustrative table based on docking studies of related pyrimidine compounds)

| Interaction Type | Interacting Amino Acid Residue |

| Hydrogen Bond | Asn140 |

| Hydrogen Bond | Cys136 |

| Hydrophobic Interaction | Pro82 |

| Hydrophobic Interaction | Tyr97 |

| Hydrophobic Interaction | Leu92 |

This table showcases the types of interactions that are identified through molecular docking simulations of similar compounds.

Pharmacophore Modeling for Receptor Binding Site Elucidation

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a ligand-protein complex or a set of active molecules. These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

For a series of 2-phenylpyrimidine analogues, a five-point pharmacophore model was successfully developed. Such a model for this compound and related compounds would help in understanding the key features required for binding to a specific receptor. This information is highly valuable for designing new molecules with improved potency and selectivity and for virtual screening of large compound libraries to identify new potential hits.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a system over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex.

Structure Activity Relationship Sar Studies for Biological Systems

Correlating Structural Modifications with GPR119 Agonistic Activity

G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes due to its role in glucose homeostasis. frontiersin.org Activation of GPR119 stimulates the release of insulin (B600854) and incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). frontiersin.org Fused-pyrimidine derivatives and 4-amino-2-phenylpyrimidine derivatives have been identified as potent GPR119 agonists. nih.govnih.govnih.gov

SAR studies have shown that the nature and position of substituents on the 2-phenyl ring and the amino group at the 4-position are critical for agonistic activity. For instance, optimization led to the discovery of 3,4-dihalogenated and 2,4,5-trihalogenated phenyl derivatives with strong GPR119 agonistic effects. nih.gov One notable analog, (2R)-3-{[2-(4-chloro-2,5-difluorophenyl)-6-ethylpyrimidin-4-yl]amino}propane-1,2-diol, not only demonstrated potent activity but also showed excellent pharmacokinetic profiles and improved glucose tolerance in animal models. nih.gov

Further modifications, such as fusing the pyrimidine (B1678525) with other rings, have also yielded powerful agonists. A 5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide derivative combined with a 4-chloro-2,5-difluorophenyl group was found to be a highly potent GPR119 agonist. nih.gov Optimizing the amino group at the 4-position of this fused system led to the identification of an advanced analog with extremely potent agonistic activity. nih.gov Similarly, cyclohexene-fused pyrimidines (tetrahydroquinazolines) showed greater GPR119 agonistic activities compared to dihydrocyclopentapyrimidine and tetrahydropyridopyrimidine scaffolds. nih.gov

| Compound/Derivative | Structural Modification | GPR119 Agonistic Activity (EC50/IC50) | Reference |

| 16b | 2-{1-[2-(4-chloro-2,5-difluorophenyl)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide | Potent agonist | nih.gov |

| 24g | (2R)-3-{[2-(4-chloro-2,5-difluorophenyl)-6-ethylpyrimidin-4-yl]amino}propane-1,2-diol | Potent agonist, improved glucose tolerance at 1mg/kg | nih.gov |

| 9t | 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine | Potent agonist, improved glucose tolerance | nih.gov |

| Tetrahydroquinazolines | Cyclohexene fused to pyrimidine ring, endo-N-Boc-nortropane amine and fluoro-substituted aniline | EC50 values of 0.27-1.2 μM | nih.gov |

Analysis of PDE4 Inhibitory Potential and Anti-inflammatory Effects

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). nih.govencyclopedia.pub Inhibiting PDE4 elevates intracellular cAMP levels, leading to the suppression of inflammatory responses, making it a therapeutic target for conditions like asthma and chronic obstructive pulmonary disease (COPD). lookchem.comnih.gov Pyrimidine derivatives have been extensively investigated as PDE4 inhibitors. nih.gov

SAR studies on fused bicyclic 4-amino-2-phenylpyrimidine derivatives identified key structural features for potent PDE4B inhibition. A 2-phenyl-4-piperidinyl-6,7-dihydrothieno[3,4-d]pyrimidine was a starting point, and modifications to the 4-amino substituent and the fused ring system led to significant improvements in potency. lookchem.com For example, a 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivative showed potent PDE4B inhibitory activity (IC50 = 25 nM). lookchem.com Further optimization of a side chain resulted in an N-propylacetamide derivative with an IC50 of 7.5 nM for PDE4B and potent anti-inflammatory activity in vivo. lookchem.com Another series of 2-phenylpyrimidine (B3000279) derivatives yielded a compound with high inhibitory activity towards PDE4B (IC50 = 5.5 nM). nih.govencyclopedia.pub

The anti-inflammatory effects of pyrimidine derivatives are often linked to their ability to inhibit key inflammatory mediators such as prostaglandin (B15479496) E2, nitric oxide synthase (iNOS), and various cytokines like TNF-α. nih.govnih.gov

| Compound/Derivative | Structural Modification | PDE4 Inhibitory Activity (IC50) | Anti-inflammatory Effect | Reference |

| Roflumilast | Selective PDE4 inhibitor | Potent | Approved for COPD and psoriasis | lookchem.comnih.gov |

| Derivative 18 | 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine | 25 nM (PDE4B) | Not specified | lookchem.com |

| Derivative 31b | N-propylacetamide derivative | 7.5 nM (PDE4B) | Good in vivo activity in LPS-induced lung inflammation | lookchem.com |

| Derivative 21 | 2-phenylpyrimidine derivative | 5.5 nM (PDE4B) | Not specified | nih.govencyclopedia.pub |

Investigation of Antimicrobial Activity of Derivatives

The emergence of antimicrobial resistance has driven the search for new classes of antimicrobial agents. ijpsjournal.com Pyrimidine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. nih.govnih.govorientjchem.orgorientjchem.org

SAR studies on pyrimidin-2-ol/thiol/amine analogues revealed that the presence of electron-withdrawing groups significantly enhanced antimicrobial potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov In another study, a series of pyrimidine and pyrimidopyrimidine analogs were synthesized, with several compounds exhibiting excellent antimicrobial activity compared to standard drugs like ampicillin (B1664943) and clotrimazole. nih.gov Specifically, derivatives bearing substituted pyrazolyl groups showed strong effects. nih.gov

The synthesis of 2-amino-4-(2′-furyl)-6-(substituted phenyl) pyrimidines and their subsequent conversion to pyrimidinones (B12756618) also yielded compounds with notable antimicrobial activity. orientjchem.org Additionally, hybrid molecules incorporating the pyrimidine scaffold, such as 5-(2-aminothiazol-4-yl)-3,4-dihydro-4-phenylpyrimidin-2(1H)-ones, have shown promising results as antimicrobial and antifungal agents. researchgate.net

| Compound Series | Key Structural Features | Tested Organisms | Activity | Reference |

| Pyrimidin-2-ol/thiol/amine analogues | Electron-withdrawing groups | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Enhanced antimicrobial potential | nih.gov |

| Pyrimidopyrimidine analogs | Substituted pyrazolyl groups | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent antimicrobial activity | nih.gov |

| 2-Amino pyrimidine derivatives | Diarylpyrimidine structure | Various bacteria | Efficient antibacterial activity | researchgate.net |

| 5-(2-aminothiazol-4-yl)-dihydropyrimidinones | Hybrid of aminothiazole and dihydropyrimidine | S. aureus, P. aeruginosa, K. pneumoniae, C. albicans | Active antimicrobial and antifungal agents | researchgate.net |

Exploration of Anticancer Potential via Specific Molecular Targets

The pyrimidine scaffold is a core component of many anticancer drugs, and its derivatives are actively being explored for new therapeutic agents targeting various cancers. nih.govnih.govnih.govmdpi.com These compounds can exert their effects through multiple mechanisms, including the inhibition of crucial signaling pathways and enzymes involved in cancer cell proliferation and survival. nih.govrsc.org

A series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized and evaluated for their anticancer activities. rsc.org One derivative, compound 7b, showed potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of 0.48 µM and 0.74 µM, respectively. rsc.org Mechanistic studies revealed that this compound induced apoptosis by increasing reactive oxygen species (ROS), decreasing mitochondrial membrane potential, and suppressing the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, with MEK1 kinase identified as a potential target. rsc.org

Other pyrimidine derivatives have been shown to inhibit topoisomerase IIα, an enzyme often overexpressed in tumor cells, leading to DNA damage and apoptosis. nih.gov Thiazolo[4,5-d]pyrimidine derivatives have also been developed as potential anticancer agents, with a 7-chloro-3-phenyl-5-(trifluoromethyl) derivative proving to be the most active in a screen against 60 human cancer cell lines. mdpi.com

| Compound/Derivative | Cancer Cell Line(s) | Anticancer Activity (IC50) | Molecular Target/Mechanism | Reference |

| Compound 7b (Ursolic acid derivative) | MCF-7, HeLa | 0.48 µM, 0.74 µM | MEK1 kinase, RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathway inhibition, apoptosis induction | rsc.org |

| Compound 3b | HCT-116, MCF-7, HEPG-2 | High cytotoxic activity | Not specified | nih.gov |

| Compound 5f | Various human tumor cell lines | 0.45 µM - 1.66 µM | Not specified | nih.gov |

| Compound 3b (Thiazolo[4,5-d]pyrimidine) | NCI-60 panel | Low mean growth percent (29.51) | Not specified | mdpi.com |

Impact of Pyrimidine N-Oxide Moiety on Biological Activity Modulation

The introduction of an N-oxide moiety to a heterocyclic ring can significantly alter the physicochemical and biological properties of a molecule. researchgate.netacs.org In pyrimidine derivatives, the N-oxide group can influence solubility, metabolic stability, and receptor binding interactions. researchgate.netacs.orgresearchgate.net The oxygen atom of the N-oxide is a potential hydrogen bond acceptor and can change the electronic distribution of the aromatic system, thereby modulating biological activity. rsc.org

In the context of GPR119 agonists, the introduction of a pyridine (B92270) N-oxide moiety in a series of 4-amino-2-phenylpyrimidine derivatives was shown to be beneficial. Specifically, the compound 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine improved glucose tolerance in mice, highlighting the positive contribution of the N-oxide group to its in vivo efficacy. nih.gov

While direct SAR studies on the 2-amino-4-phenylpyrimidine 1-oxide itself are limited in the provided context, the broader literature on N-oxides suggests their utility. For example, N-oxidation can serve as a strategy to create prodrugs, where the N-oxide is reduced in vivo to the active parent amine. acs.org The N-oxide can also protect a molecule from certain metabolic pathways or, conversely, be a site for metabolic reactions. acs.org In some cases, the N-oxide itself is the active species, potentially offering a different binding mode or improved properties compared to the parent heterocycle. mdpi.comnih.gov The synthesis of pyrimidine mono-N-oxides is achievable using various oxidizing agents, allowing for the exploration of their therapeutic potential. researchgate.netrsc.org

Future Research Directions and Translational Perspectives

Development of Green and Sustainable Synthetic Routes

The future synthesis of 2-Amino-4-phenylpyrimidine 1-oxide and its derivatives will likely prioritize environmentally benign methodologies. Traditional oxidation methods for generating N-oxides often rely on harsh reagents. Modern approaches are shifting towards greener alternatives.

Future research should focus on:

Catalytic Oxidation: Investigating the use of transition metal catalysts or organocatalysts to facilitate the N-oxidation of the parent 2-amino-4-phenylpyrimidine with milder and more selective oxidants, such as molecular oxygen or hydrogen peroxide. rsc.orgnih.gov This would reduce waste and improve the safety profile of the synthesis.

Biocatalysis: Exploring the use of enzymes, such as monooxygenases, to perform the N-oxidation. nih.gov Biocatalytic methods offer high selectivity and operate under mild, aqueous conditions, aligning with the principles of green chemistry.

Solvent-Free or Green Solvent Conditions: Developing synthetic protocols that minimize or eliminate the use of hazardous organic solvents. rsc.org Research into solid-state reactions or the use of benign solvents like water or ionic liquids could significantly improve the environmental footprint of the synthesis. rsc.org

Multi-Component Reactions (MCRs): Designing one-pot syntheses where the pyrimidine (B1678525) core is constructed and subsequently oxidized in a single, efficient process. nih.gov This approach improves atom economy and reduces the number of purification steps.

Elucidation of Undiscovered Mechanistic Pathways

A deeper understanding of the reactivity and potential rearrangements of this compound is crucial for its development. The N-oxide moiety can influence the electronic properties of the pyrimidine ring and participate in unique chemical transformations.

Key areas for mechanistic investigation include:

The Boekelheide Rearrangement: A detailed study of the Boekelheide rearrangement for this specific N-oxide could reveal pathways to novel functionalized pyrimidines. researchgate.netacs.orgresearchgate.net This reaction, typically promoted by anhydrides, involves the rearrangement of the N-oxide to an acetoxymethyl-substituted pyrimidine. researchgate.netacs.orgresearchgate.net Understanding the radical or ionic intermediates in this process for this compound could unlock new synthetic possibilities. researchgate.net

Photochemical Reactivity: Investigating the behavior of this compound under photochemical conditions could lead to the development of photo-responsive materials or photochemically-triggered drug release systems.

Metabolic Pathways: For therapeutic applications, understanding how the N-oxide is metabolized in biological systems is critical. Studies should aim to identify the enzymes responsible for its transformation and characterize the resulting metabolites.

Rational Design of Highly Selective and Potent Derivatives

The 2-amino-4-phenylpyrimidine scaffold is a common feature in many biologically active molecules. The introduction of the N-oxide group provides an additional vector for structural modification to enhance potency and selectivity for specific biological targets.

Future design strategies should incorporate:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl and amino substituents on the pyrimidine ring to build a comprehensive SAR profile. This would involve synthesizing a library of derivatives and evaluating their biological activity to identify key structural features for optimal performance.

Pharmacophore Modeling: Developing pharmacophore models based on known active aminopyrimidine derivatives to guide the design of new N-oxide analogues with improved binding affinity and selectivity for specific enzymes or receptors. dovepress.comresearchgate.netmdpi.com

Isosteric Replacement: Exploring the replacement of the N-oxide with other functional groups to fine-tune the physicochemical properties of the molecule, such as solubility, membrane permeability, and metabolic stability.

Exploration of Novel Biological Targets for Therapeutic Intervention

While the parent 2-aminopyrimidine (B69317) scaffold is known to interact with a range of biological targets, the specific therapeutic potential of this compound remains largely unexplored.

Future research should screen this compound and its derivatives against a variety of targets, including:

Kinases: Many aminopyrimidine derivatives are potent kinase inhibitors. Screening against panels of kinases could identify novel anti-cancer or anti-inflammatory agents. researchgate.netnih.gov

Nitric Oxide Synthases (NOS): Substituted 2-aminopyridine (B139424) and aminopyrimidine derivatives have shown inhibitory activity against NOS, which is implicated in various pathological conditions. nih.gov Investigating the effect of the N-oxide on NOS inhibition could lead to new therapeutics for inflammatory diseases or neurodegenerative disorders.

G-Protein Coupled Receptors (GPCRs): The aminopyrimidine scaffold is present in molecules targeting GPCRs. Screening against a panel of these receptors could uncover new leads for a wide range of diseases.

Antimicrobial Targets: Given the prevalence of the pyrimidine core in antimicrobial agents, evaluating the antibacterial and antifungal activity of this compound and its derivatives is a logical step. nih.gov

Advanced Computational Approaches for Predictive Modeling

In silico methods are invaluable for accelerating the drug discovery and development process. Applying these techniques to this compound can help prioritize synthetic efforts and predict the properties of novel derivatives.

Key computational approaches to be employed include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound derivatives with their biological activity. nih.gov This can provide predictive models for designing more potent compounds.

Molecular Docking: Performing docking studies to predict the binding modes of this compound and its analogues within the active sites of various biological targets. researchgate.netrsc.orgnih.gov This can provide insights into the molecular basis of their activity and guide the design of more selective inhibitors.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. nih.gov This can help to identify candidates with favorable drug-like properties early in the development process.

Density Functional Theory (DFT) Calculations: Employing DFT to understand the electronic structure, reactivity, and spectroscopic properties of this compound, which can aid in the interpretation of experimental findings and the design of new experiments. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.